molecular formula C21H27N5O5 B1329654 Hippuryl-histidyl-leucine CAS No. 31373-65-6

Hippuryl-histidyl-leucine

Cat. No. B1329654
CAS RN: 31373-65-6
M. Wt: 429.5 g/mol
InChI Key: AAXWBCKQYLBQKY-IRXDYDNUSA-N
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Description

Hippuryl-histidyl-leucine (HHL) is a tripeptide used as a substrate in the assay of angiotensin-converting enzyme (ACE), which is crucial for controlling sarcoidosis and monitoring the therapeutic use of ACE inhibitors in hypertension or congestive heart failure . It is also a model for studying the coordination properties of internal chains of proteins, particularly in the context of copper(II) complex formation . The molecular recognition of HHL and its interaction with ACE has been studied to identify potential inhibitors .

Synthesis Analysis

The synthesis of HHL has been achieved with high specificity and purity. For instance, [14C]hippuryl-L-histidyl-L-leucine was synthesized from barium [14C]carbonate with an overall radiochemical yield of 36%, providing a suitable substrate for ACE assay . Another synthesis involved [Glycine-1-14C]hippuryl-L-histidyl-L-leucine, which was used for a more sensitive radiochemical assay of ACE compared to spectrophotometric methods .

Molecular Structure Analysis

The molecular structure of HHL and its complexes, particularly with copper(II), has been extensively studied. Structural studies using NMR methods have revealed that nitrogen atoms of the imidazole ring and oxygen atoms of carboxylate groups in the peptide chain participate in metal complex formation . The coordination properties of HHL with copper(II) suggest that the L-leucyl residue participates in coordination only in certain complexes, providing insights into the coordination properties of internal chains of proteins .

Chemical Reactions Analysis

HHL undergoes specific chemical reactions, particularly in the context of ACE activity. When used as a substrate, the cleavage product hippurate can be measured spectrophotometrically after reacting with cyanuric chloride . The complex formation between copper(II) and HHL in aqueous solutions has been characterized by potentiometric, visible spectrophotometric, and circular dichroism measurements, revealing the formation of various species depending on the pH and coordination .

Physical and Chemical Properties Analysis

The physical and chemical properties of HHL are influenced by factors such as pH, temperature, and ion concentration. For example, the determination of ACE activity using HHL as a substrate is dependent on chloride ion concentration, with optimal test concentrations identified for accurate measurement . The stability and formation of copper(II)-HHL complexes are also pH-dependent, with precipitation occurring at certain pH levels before forming more stable deprotonated species .

Scientific Research Applications

Assay Development for Angiotensin-Converting Enzyme (ACE)

Hippuryl-L-histidyl-L-leucine (HHL) has been instrumental in the development of assays for angiotensin-converting enzyme (ACE). Friedland and Silverstein (1976) described a sensitive and reproducible assay using HHL to measure serum ACE levels, valuable in diagnosing and managing diseases like sarcoidosis (Friedland & Silverstein, 1976). Additionally, Rohrbach (1978) developed a radiochemical assay using [Glycine-1-14C]hippuryl-L-histidyl-L-leucine as a substrate for ACE, offering increased sensitivity compared to spectrophotometric methods (Rohrbach, 1978).

Structural Studies and Complex Formation

Lee Seong-Ran et al. (2006) conducted structural studies of Copper(II)-Hippuryl-L-histidyl-L-leucine(HHL) Complexes, providing insights into the geometric requirements of the ACE active site and helping in understanding in vivo reactions (Lee Seong-Ran et al., 2006). Daniele et al. (1995) explored the complex formation between copper(II) and HHL in aqueous solution, a model for understanding the coordination properties of internal chains of proteins (Daniele et al., 1995).

Use in Angiotensin I-Converting Enzyme (ACE) Assays

Schwager et al. (2006) described a high-throughput fluorimetric assay for ACE using HHL, adapted for a 96-well plate format, demonstrating its efficiency for both routine and detailed kinetic analyses (Schwager et al., 2006). Additionally, Van Dyck et al. (2003)

studied the in-capillary reaction of ACE with HHL, determining ACE activity by quantifying the product, hippuric acid, and highlighting the efficiency of this method for rapid ACE activity determination (Van Dyck et al., 2003).

Applications in Disease Diagnosis and Management

Takahashi et al. (1977) used HHL as a substrate analog to estimate serum ACE in patients with bronchial asthma, finding significantly lower activities in these patients, suggesting its potential in asthma diagnosis and management (Takahashi et al., 1977). Similarly, Bedrossian et al. (1978) measured serum ACE in patients with adult respiratory distress syndrome using HHL, observing significant differences in ACE levels compared to controls, which might be related to pulmonary endothelial cell damage in this syndrome (Bedrossian et al., 1978).

Exploring Antihypertensive Peptides

Sheng Jin-yu (2007) utilized HHL in studying the production of antihypertensive peptides from zein, demonstrating its application in evaluating the ACE inhibitory activity of hydrolyzates, thus contributing to the development of antihypertensive agents (Sheng Jin-yu, 2007).

Future Directions

HHL’s role as a substrate for ACE has implications for hypertension research and treatment. Its use in detecting ACE activity could be valuable in the development of more effective and selective ACE inhibitors . Additionally, the use of HHL in the formulation of nanosuspensions has been suggested, which could offer alternative treatments for active pharmaceuticals that are not well soluble in water .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXWBCKQYLBQKY-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953414
Record name N-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-(1H-imidazol-5-yl)propylidene}leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hippuryl-histidyl-leucine

CAS RN

31373-65-6
Record name Hippuryl-L-histidyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31373-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hippuryl-histidyl-leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031373656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-(1H-imidazol-5-yl)propylidene}leucine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-(N-benzoylglycyl)-L-histidyl]-L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,860
Citations
E Schnaith, R Beyrau, B Bückner, RM Klein, W Rick - Clinica chimica acta, 1994 - Elsevier
… of angiotensin I-converting enzyme activity with hippuryl+ histidyl+leucine as substrate … of angiotensin I-converting enzyme activity with hippuryl+ histidyl+leucine as substrate …
Number of citations: 24 www.sciencedirect.com
B Baudin, J Giboudeau - Enzyme and Protein, 1994 - karger.com
We compared angiotensin I-converting enzyme (ACE) and carboxypeptidase A(CPA), two zinc metallopeptidases, for the hydrolysis of the usual ACE synthetic substrate benzoylglycyl-…
Number of citations: 7 karger.com
G Boschin, GM Scigliuolo, D Resta… - … Nazionale della Società …, 2014 - air.unimi.it
… by pepsin digestion of proteins of some legumes, such as chickpea, common bean, lentil, lupin, pea, and soybean were investigated, by using the tripeptide hippuryl-histidyl-leucine (…
Number of citations: 0 air.unimi.it
VH Vázquez-Valaldez, MA Hernández S… - Letters in Drug …, 2020 - ingentaconnect.com
… Also, the interaction using Hippuryl-histidyl-leucine (HHL) as an artificial substrate was simulated. Methods: The study was made using the Molecular Operating Environment (MOE), …
Number of citations: 0 www.ingentaconnect.com
J Lieberman, A Sastre - … ; a Journal of Technical Methods and …, 1983 - europepmc.org
… ) was assayed spectrophotometrically with hippuryl-histidyl-leucine as substrate. Postmortem … Lysis of hippuryl-histidyl-leucine by the pancreas and pancreatic juice resulted from an …
Number of citations: 82 europepmc.org
GE Sander, DW West, CG Huggins - Biochimica et Biophysica Acta (BBA) …, 1971 - Elsevier
… Hippuryl-histidyl-leucine was synthesized in our laboratory; it showed one spot on paper chromatography. Bradykinin-potentiating peptide C was obtained from the Institute for Protein …
Number of citations: 37 www.sciencedirect.com
J Wu, RE Aluko, AD Muir - Journal of Chromatography A, 2002 - Elsevier
… It is based on the hydrolysis of hippuryl-histidyl-leucine (HHL) by ACE to give hippuric acid (HA) and histidyl-leucine as products. The HA is extracted into ethyl acetate and quantified by …
Number of citations: 249 www.sciencedirect.com
M Miyazaki, H Okunishi, K Nishimura, N Toda - Japanese Journal of …, 1983 - Elsevier
… the production rate of hippuric acid from hippuryl-histidyl-leucine, and 1 unit of ACE activity … as the production rate of hippuric acid from hippuryl-histidyl-leucine, and 1 unit of ACE activity …
Number of citations: 0 www.sciencedirect.com
E GO - Experimental Animals, 1989 - jstage.jst.go.jp
… Using hippuryl-histidyl-leucine(Hip-His-Leu) substrate at pH 7. 2, Kase et al [ii found the mean value for human sera was approx: rmately 20% of the mean value obtained for Wistar rats. …
Number of citations: 1 www.jstage.jst.go.jp
G Boschin, GM Scigliuolo, D Resta, A Arnoldi - Food chemistry, 2014 - Elsevier
… The ACE-inhibitory activity was measured by using the tripeptide hippuryl-histidyl-leucine (HHL), as model peptide, and HPLC-DAD, as analytical method. The peptide mixtures of all …
Number of citations: 201 www.sciencedirect.com

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